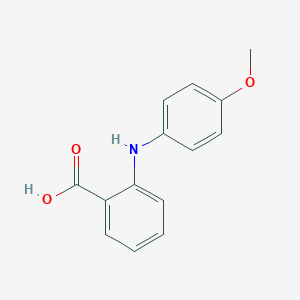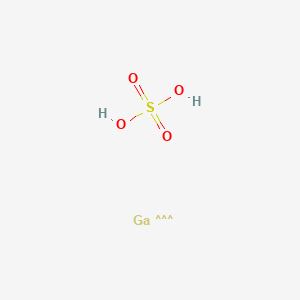
2-Naphthylurea
Overview
Description
2-Naphthylurea is an amide compound . It is a weak base, weaker than water, and can react with strong bases to form salts . It is also known to react with azo and diazo compounds to generate toxic gases .
Synthesis Analysis
The synthesis of 2-Naphthylurea involves several methods . One of the methods involves the reaction with ammonia . More details about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of 2-Naphthylurea is C11H10N2O . It has a molar mass of 186.21 g/mol . The molecule has multiple reactive sites that allow it to be utilized in several kinds of organic reactions .
Chemical Reactions Analysis
2-Naphthylurea, due to its multiple reactive sites, can be used in various organic transformations . It has been used in the synthesis of diverse heterocyclic compounds .
Physical And Chemical Properties Analysis
2-Naphthylurea has a density of 1.1458 (rough estimate), a melting point of 219°C, and a boiling point of 320.7°C (rough estimate) . It is also known to react with azo and diazo compounds to generate toxic gases .
Scientific Research Applications
Chemosensor Development : 2-Naphthylurea derivatives have been used in the synthesis of chemosensors for detecting specific anions. For instance, a study reported the synthesis of a tripodal naphthylurea derivative designed for recognizing anions like H2PO4- and HSO4- through fluorescence changes in DMF solution (Xie, Yi, Yang, & Wu, 1999). Another research focused on naphthylurea derivatives as fluorescent sensors for α,ω-dicarboxylate anions, showing specific fluorescence quenching upon complex formation with these anions (Mei & Wu, 2001).
Pharmacological Research : 2-Naphthylurea has been studied for its role in pharmacology, particularly in cancer treatment. Suramin, a polysulfonated naphthylurea, has been investigated for treating prostate and colorectal cancers, although it can cause acute renal toxicity (Figg et al., 1994), (Falcone et al., 1995).
Electrochemistry and Materials Science : Studies have explored the electrochemical properties and applications of 2-Naphthylurea derivatives. For instance, the electropolymerization of 1-naphthylamine in aqueous acid media was investigated, proposing a polymer structure through C-N coupling (Arévalo et al., 1990). Another research focused on the anodic oxidation of 2-naphthol at boron-doped diamond electrodes, highlighting its potential in complex oxidation reactions (Panizza, Michaud, Cerisola, & Comninellis, 2001).
Environmental Impact and Allelopathy : A study revealed the allelochemical stress effects of N-phenyl-2-naphthylamine on Chlorella vulgaris, a unicellular alga, demonstrating oxidative damage and inhibition of photosynthesis (Qian et al., 2009).
Organic Synthesis : 2-Naphthylurea compounds have been synthesized for various applications, such as protecting groups in organic synthesis. For example, 2-Naphthylmethoxymethyl (NAPOM) was developed for protecting hydroxy and mercapto groups under mild conditions (Sato, Oishi, & Torikai, 2015).
Neurological Research : Researchers used a derivative of 2-Naphthylurea, [18F]FDDNP, in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
naphthalen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSYBIDUQWAWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074495 | |
| Record name | 2-Naphthylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthylurea | |
CAS RN |
13114-62-0 | |
| Record name | N-2-Naphthalenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406079 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




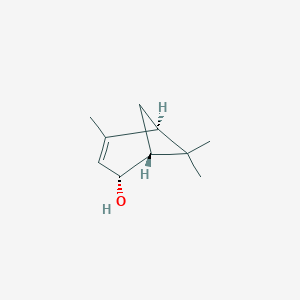
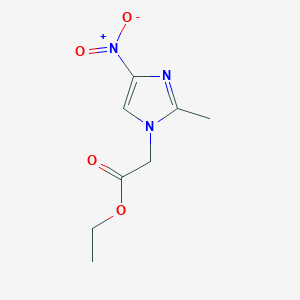
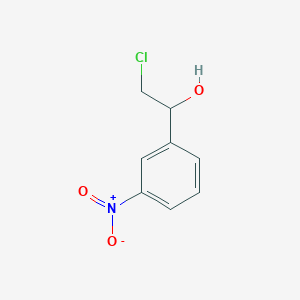
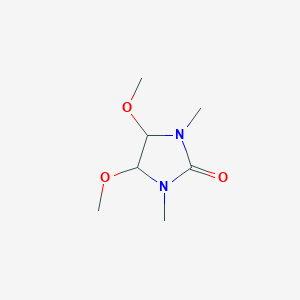
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)


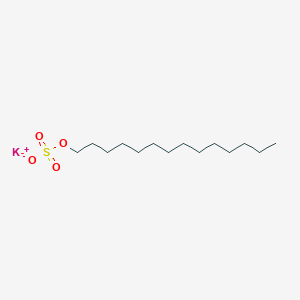
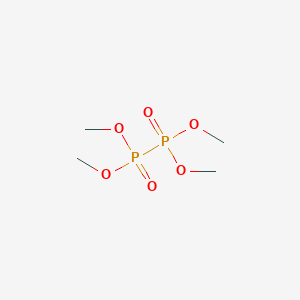
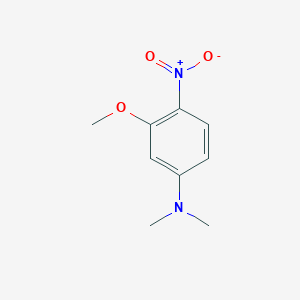
![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
